Sodium pyruvate-2,3-13C2

Description

BenchChem offers high-quality Sodium pyruvate-2,3-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium pyruvate-2,3-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

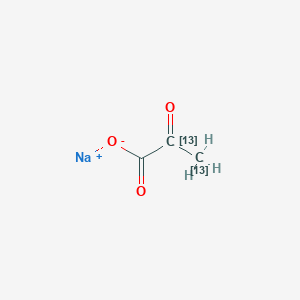

sodium;2-oxo(2,3-13C2)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-AWQJXPNKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583831 |

Source

|

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.029 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89196-78-1 |

Source

|

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Cellular Metabolism: A Technical Guide to the Application of Sodium Pyruvate-2,3-13C2 in Research

Introduction: The Power of Isotopic Tracing in Metabolic Research

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients through various biochemical pathways is paramount to deciphering both normal physiological function and the underpinnings of disease. Stable isotope tracing has emerged as a powerful and indispensable tool for researchers, allowing for the precise tracking of atoms from a labeled substrate as they are incorporated into downstream metabolites. Among the arsenal of available tracers, Sodium Pyruvate-2,3-13C2 holds a unique and strategic position.

Pyruvate is a critical metabolic hub, standing at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and various biosynthetic pathways. [ 21 ] While universally labeled glucose or glutamine provide a broad overview of cellular metabolism, the specific labeling pattern of pyruvate offers a more focused lens to interrogate key metabolic branch points. This guide will provide an in-depth exploration of the applications of Sodium Pyruvate-2,3-13C2, a tracer that offers distinct advantages for elucidating the intricacies of central carbon metabolism. We will delve into the scientific rationale for its use, provide detailed experimental protocols, and showcase its utility in advancing research in fields ranging from oncology to neuroscience.

The Strategic Advantage of Labeling at the C2 and C3 Positions

The choice of isotopic labeling position on a substrate is a critical experimental design parameter that dictates the metabolic questions that can be answered. While [1-13C]pyruvate has been widely used, particularly in hyperpolarized magnetic resonance imaging (MRI) to probe pyruvate dehydrogenase (PDH) activity, its utility for tracing carbon skeletons into biosynthetic pathways is limited. [ 20 ] This is because the C1 carboxyl group is lost as 13CO2 during the PDH-catalyzed conversion of pyruvate to acetyl-CoA.

In contrast, labeling pyruvate at the C2 and C3 positions ([13CH3-13CO-COONa]) ensures that the labeled carbons are retained in the acetyl-CoA molecule. This makes Sodium Pyruvate-2,3-13C2 an exceptional tracer for a multitude of applications:

-

Tracing Tricarboxylic Acid (TCA) Cycle Flux: The [1,2-13C2]acetyl-CoA generated from [2,3-13C2]pyruvate enters the TCA cycle, allowing for the detailed tracking of carbon progression through the cycle's intermediates.

-

Dissecting Anaplerotic and Cataplerotic Fluxes: This tracer enables the differentiation between pyruvate entering the TCA cycle via PDH (leading to acetyl-CoA) and via pyruvate carboxylase (PC), which replenishes oxaloacetate in an anaplerotic reaction.

-

Investigating De Novo Fatty Acid Synthesis: The labeled acetyl-CoA units are the fundamental building blocks for the synthesis of fatty acids, allowing for the quantification of lipogenesis.

-

Elucidating Amino Acid Metabolism: The carbon backbones of several non-essential amino acids are derived from TCA cycle intermediates, and their synthesis can be traced from [2,3-13C2]pyruvate.

The diagram below illustrates the initial metabolic fate of Sodium Pyruvate-2,3-13C2, highlighting its entry into the TCA cycle.

Figure 2: Tracing [2,3-13C2]Pyruvate through PDH and PC pathways into the TCA cycle.

Quantifying De Novo Fatty Acid Synthesis

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a hallmark of many cancer cells and is implicated in various metabolic diseases. The acetyl-CoA generated from [2,3-13C2]pyruvate in the mitochondria is exported to the cytosol (typically as citrate) and serves as the direct precursor for fatty acid synthesis.

By measuring the incorporation of 13C into the fatty acid pool, researchers can quantify the contribution of pyruvate to lipogenesis. The analysis of the mass isotopologue distribution of newly synthesized fatty acids can reveal the number of labeled acetyl-CoA units incorporated, providing a detailed picture of the lipogenic flux. [ 10 ]

| Tracer | Primary Labeled Precursor for Fatty Acid Synthesis | Key Information Gained |

| [U-13C6]Glucose | [1,2-13C2]Acetyl-CoA | Overall contribution of glucose to fatty acid synthesis. |

| [U-13C5]Glutamine | [1,2-13C2]Acetyl-CoA (via reductive carboxylation) | Contribution of glutamine to fatty acid synthesis. |

| [2,3-13C2]Pyruvate | [1,2-13C2]Acetyl-CoA | Direct contribution of pyruvate to fatty acid synthesis, bypassing glycolysis. |

Table 1: Comparison of 13C Tracers for Measuring De Novo Lipogenesis

Experimental Workflow: A Step-by-Step Guide

The following provides a generalized workflow for a stable isotope tracing experiment using Sodium Pyruvate-2,3-13C2 in cultured cells, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Figure 3: General workflow for a 13C metabolic flux analysis experiment.

Detailed Protocol: 13C-Labeling of Adherent Cancer Cells

This protocol provides a detailed methodology for a typical experiment aimed at analyzing the central carbon metabolism of an adherent cancer cell line (e.g., A549) using Sodium Pyruvate-2,3-13C2.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Labeling medium: Glucose-free and pyruvate-free DMEM supplemented with 10% dialyzed FBS, desired concentration of unlabeled glucose (e.g., 10 mM), and Sodium Pyruvate-2,3-13C2 (e.g., 1 mM). [ 1, 2 ]

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Derivatization reagents (e.g., MTBSTFA + 1% TBDMS)

-

GC-MS system

Procedure:

-

Cell Culture:

-

Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment.

-

Incubate under standard conditions (37°C, 5% CO2).

-

-

Isotopic Labeling:

-

When cells reach the desired confluency, aspirate the growth medium.

-

Gently wash the cells once with pre-warmed PBS.

-

Add 2 mL of the pre-warmed labeling medium to each well.

-

Incubate for a time sufficient to reach isotopic steady-state. This time should be optimized for the specific cell line and pathways of interest but is typically in the range of 6-24 hours for central carbon metabolism.

-

-

Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Rapidly wash the cells with 2 mL of ice-cold PBS.

-

Aspirate the PBS and immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

-

Incubate at -80°C for 15 minutes.

-

Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for GC-MS:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites by adding a suitable agent, such as 50 µL of MTBSTFA + 1% TBDMS, and incubating at 70°C for 1 hour. [ 9 ]

-

-

GC-MS Analysis:

-

Analyze the derivatized samples on a GC-MS system. The specific parameters for the gas chromatograph and mass spectrometer will need to be optimized for the metabolites of interest.

-

-

Data Analysis:

-

Process the raw GC-MS data to identify peaks corresponding to the derivatized metabolites.

-

Determine the mass isotopologue distribution (MID) for each metabolite by integrating the ion chromatograms for each mass isotopologue.

-

Correct the MIDs for the natural abundance of 13C.

-

Use the corrected MIDs to calculate metabolic fluxes using appropriate software (e.g., INCA, Metran). [ 8 ]

-

Data Interpretation: A Case Study

Consider an experiment where a cancer cell line is cultured with [2,3-13C2]pyruvate. The MID of citrate is analyzed by GC-MS. The expected labeling patterns would be:

| Isotopologue | Mass Shift | Origin | Implication |

| M+0 | 0 | Unlabeled | Contribution from endogenous, unlabeled sources. |

| M+2 | +2 | [1,2-13C2]Acetyl-CoA + unlabeled OAA OR unlabeled Acetyl-CoA + [2,3-13C2]OAA | Active pyruvate entry into the TCA cycle via PDH and/or PC. |

| M+4 | +4 | [1,2-13C2]Acetyl-CoA + [2,3-13C2]OAA (from a second turn of the cycle) | High TCA cycle activity and carbon recycling. |

Table 2: Interpreting Mass Isotopologue Distributions of Citrate from [2,3-13C2]Pyruvate

By comparing the relative abundances of these isotopologues under different experimental conditions (e.g., with and without a drug treatment), researchers can gain insights into how metabolic pathways are rewired.

Conclusion: A Versatile Tool for Modern Metabolic Research

Sodium Pyruvate-2,3-13C2 is a highly versatile and informative stable isotope tracer that provides a unique window into the complexities of central carbon metabolism. Its ability to track the carbon backbone of pyruvate into the TCA cycle, fatty acids, and amino acids, while also enabling the dissection of pyruvate's dual entry points into the TCA cycle, makes it an invaluable tool for researchers in a wide range of disciplines. As our understanding of the metabolic basis of disease continues to grow, the strategic application of tracers like Sodium Pyruvate-2,3-13C2 will be instrumental in driving new discoveries and the development of novel therapeutic strategies.

References

- Gunda, V., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 10(3), 103.

- Gunda, V., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue. Metabolites, 10(3), 103.

- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.

-

Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

- Menzel, M., et al. (2018). Fatty Acid 13C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers. Journal of Visualized Experiments, (134), e57331.

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-11.

- Merritt, M. E., et al. (2011). Co-polarized [1-13C]pyruvate and [1,3-13C2]acetoacetate Provide a Simultaneous View of Cytosolic and Mitochondrial Redox in a Single Experiment. Journal of Biological Chemistry, 286(18), 15773–15780.

- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174.

- Lane, A. N., et al. (2011). Practical Guidelines for 13 C-Based NMR Metabolomics. In Metabolic Profiling (pp. 247-274). Humana Press.

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-11.

- Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 1978, 267-295.

- Chen, A. P., et al. (2011). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NMR in Biomedicine, 24(10), 1279–1286.

-

UT Southwestern Medical Center. (n.d.). NMR Spectroscopy and Isotopomer Analysis. Retrieved from [Link]

Principle of metabolic tracing with Sodium pyruvate-2,3-13C2

A high ratio of M+2 Aspartate to M+2 Citrate, for example, would suggest that the anaplerotic influx of pyruvate via PC is high relative to the oxidative influx via PDH. These ratios provide powerful, semi-quantitative insights into mitochondrial function. For absolute flux quantification, the MIDs are used as inputs for computational modeling software (e.g., INCA, VANTED). [14]

Conclusion: From Data to Biological Insight

Metabolic tracing with Sodium pyruvate-2,3-¹³C₂ is a sophisticated technique that offers a direct window into the metabolic decisions made at the mitochondrial level. By understanding the underlying biochemistry and adhering to a mechanistically sound experimental workflow, researchers can move beyond simple measurements of metabolite levels to quantify the dynamic fluxes that truly define the cellular state. This approach provides the robust, actionable data required by researchers, scientists, and drug development professionals to unravel complex disease mechanisms and identify novel therapeutic targets.

References

- Pyruvate Metabolism | Pathway - PubChem - NIH. PubChem.

- Pyruvate, the Powerhouse Molecule Behind Body's Energy - Arome Science. Arome Science.

- 5.3B: Pyruvic Acid and Metabolism - Biology LibreTexts. Biology LibreTexts.

- The six metabolic fates of pyruvate. The essentiality of pyruvate to... - ResearchGate. ResearchGate.

- Pyruvic acid - Wikipedia. Wikipedia.

- A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. PubMed Central.

- Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. PubMed Central.

- Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications.

- Sodium pyruvate (2,3-¹³C₂, 99%) - Cambridge Isotope Laboratories, CLM-3507-0.5. Cambridge Isotope Laboratories.

- Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology.

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. PubMed Central.

- 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo - bioRxiv. bioRxiv.

- What is Sodium Pyruvate used for? - Patsnap Synapse. Patsnap Synapse.

- The applications of Sodium pyruvate - ChemicalBook. ChemicalBook.

- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PubMed Central. PubMed Central.

- #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. YouTube.

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate.

- Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in - ISMRM. ISMRM.

- Application Notes and Protocols for 13C Tracer Studies in Mammalian Cells - Benchchem. Benchchem.

- Isotopic tracing with carbon-13 in primary hepatocytes - Protocols.io. Protocols.io.

- Sodium pyruvate-2,3-13C2 13C 99atom 89196-78-1 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]

- 2. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 3. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is Sodium Pyruvate used for? [synapse.patsnap.com]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

An In-depth Technical Guide to Sodium Pyruvate-2,3-13C2: Chemical Properties, Stability, and Applications in Advanced Metabolic Research

This guide provides a comprehensive technical overview of Sodium pyruvate-2,3-13C2, a stable isotope-labeled compound pivotal for advanced metabolic research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, stability considerations, and practical applications of this essential metabolic tracer.

Introduction: The Significance of Positional Isotope Labeling in Metabolic Analysis

Sodium pyruvate stands at a critical juncture of cellular energy metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The use of isotopically labeled pyruvate, particularly with the stable isotope carbon-13 (¹³C), has revolutionized our ability to trace metabolic pathways in real-time. The specific labeling of carbons 2 and 3 in Sodium pyruvate-2,3-13C2 offers distinct advantages for dissecting the flux through key enzymatic reactions, providing a window into cellular bioenergetics that is unattainable with unlabeled compounds. This guide will elucidate the unique properties of this isotopomer and provide the technical insights necessary for its effective use in experimental design.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of Sodium pyruvate-2,3-13C2 is paramount for its proper handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Formula | ¹³CH₃¹³COCO₂Na | [1][2] |

| Molecular Weight | 112.03 g/mol | [1][3][4] |

| CAS Number | 89196-78-1 | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | >300 °C | [1] |

| Isotopic Purity | ≥98 atom % ¹³C | [1][4] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | 2-8°C | [1][5] |

Stability: A Critical Parameter for Experimental Integrity

The stability of sodium pyruvate, particularly in aqueous solutions, is a critical factor that can significantly impact experimental outcomes. Unbeknownst to many, aqueous solutions of sodium pyruvate are prone to degradation, which can lead to the formation of cytotoxic artifacts and confound data interpretation.

The Challenge of Dimerization in Aqueous Solutions

At room temperature and neutral to alkaline pH, sodium pyruvate in solution can undergo spontaneous aldol-like condensation to form a dimer known as parapyruvate (4-hydroxy-4-methyl-2-ketoglutaric acid).[3][6] This parapyruvate dimer is not only metabolically inactive but has also been shown to be cytotoxic, acting as an inhibitor of key metabolic enzymes such as lactate dehydrogenase (LDH) and enzymes within the TCA cycle.[3][6] The rate of this dimerization increases with higher pH, temperature, and concentration.[3][6]

Best Practices for Ensuring Solution Stability

To mitigate the risk of pyruvate degradation, the following protocols are strongly recommended:

-

pH Control: The most effective strategy for stabilizing sodium pyruvate solutions is to maintain a slightly acidic pH. Extensive studies have shown that adjusting the pH of the solution to a range of 3.0 to 6.0 , with an optimal pH of 4.0 to 5.0 , significantly inhibits the formation of parapyruvate.[3][6]

-

Temperature: Whenever possible, prepare and store sodium pyruvate solutions at 2-8°C .[1][5] While sterile-filtered commercial solutions can be stable for extended periods when refrigerated, freshly prepared solutions for immediate use should also be kept cold.[1][5]

-

Fresh Preparation: It is a widely accepted best practice to prepare sodium pyruvate solutions fresh for each experiment to minimize the potential for degradation.[3][6]

The following workflow diagram illustrates the decision-making process for preparing stable sodium pyruvate solutions.

Caption: Workflow for preparing stable Sodium Pyruvate solutions.

Experimental Protocols and Applications

The unique labeling pattern of Sodium pyruvate-2,3-13C2 makes it a powerful tool for a variety of metabolic studies.

Step-by-Step Dissolution Protocol for Cell Culture Media

This protocol outlines the preparation of a 100 mM stock solution of Sodium pyruvate-2,3-13C2 for supplementation of cell culture media.

-

Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

-

Weighing: Carefully weigh the desired amount of Sodium pyruvate-2,3-13C2 powder. For a 10 mL of 100 mM stock solution, you will need 112.03 mg.

-

Dissolution: Add the powder to a sterile container with a stir bar. Add a volume of cell culture grade water or a suitable buffer (e.g., PBS) to achieve a final concentration of 100 mM.

-

pH Adjustment (Optional but Recommended): For long-term storage of the stock solution, consider adjusting the pH to the 4.0-5.0 range with sterile, dilute HCl. However, for immediate use where the stock is highly diluted into buffered media, this step may be omitted.

-

Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a new sterile container.

-

Storage: Store the 100 mM stock solution at 2-8°C for up to two weeks. For longer-term storage, aliquoting and freezing at -20°C is recommended.

-

Working Concentration: Dilute the 100 mM stock solution 1:100 into your cell culture medium to achieve a final working concentration of 1 mM.[7]

Rationale for 2,3-¹³C₂ Labeling in Metabolic Flux Analysis (MFA)

The choice of an isotopic tracer is critical in MFA as it dictates which metabolic pathways can be accurately resolved.[8][9] While studies directly comparing all pyruvate isotopomers are limited, the utility of the 2,3-¹³C₂ label can be inferred from its metabolic fate.

Upon entry into the mitochondria, pyruvate is decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA. With Sodium pyruvate-2,3-13C2, the resulting acetyl-CoA will be labeled at both the carbonyl and methyl carbons ([1,2-¹³C₂]acetyl-CoA). This doubly labeled acetyl-CoA then enters the TCA cycle, and the propagation of these ¹³C atoms through the cycle's intermediates can be tracked by mass spectrometry or NMR. This allows for the precise determination of TCA cycle flux and the activity of anaplerotic and cataplerotic pathways.

The diagram below illustrates the entry of the ¹³C label from Sodium pyruvate-2,3-13C2 into the TCA cycle.

Sources

- 1. Sodium pyruvate | 113-24-6 [chemicalbook.com]

- 2. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8835508B2 - Stable aqueous solution containing sodium pyruvate, and the preparation and use thereof - Google Patents [patents.google.com]

- 4. isotope.com [isotope.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US20090232908A1 - Stable aqueous solution containing sodium pyruvate, and the preparation and use thereof - Google Patents [patents.google.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding ¹³C Labeling Patterns from Sodium Pyruvate-2,3-¹³C₂

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Cellular Metabolism with Stable Isotopes

Stable isotope tracing has emerged as a powerful methodology for elucidating the intricate network of metabolic pathways within a cell.[1][2] By providing cells with a substrate enriched with a heavy isotope, such as carbon-13 (¹³C), we can track the journey of these labeled atoms as they are incorporated into downstream metabolites. This technique offers a dynamic view of cellular metabolism, revealing the relative activities of different pathways, a concept known as metabolic flux.[2] Among the various ¹³C-labeled substrates, Sodium pyruvate-2,3-¹³C₂ is a particularly informative tracer for probing central carbon metabolism, offering unique insights into the nexus of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. This guide provides a comprehensive overview of the metabolic fate of Sodium pyruvate-2,3-¹³C₂ and a practical framework for designing and interpreting labeling experiments.

The Central Role of Pyruvate in Cellular Metabolism

Pyruvate stands at a critical metabolic crossroads.[3][4] As the end product of glycolysis, it can be either transported into the mitochondria for oxidative metabolism or remain in the cytosol for alternative fates. The metabolic destiny of pyruvate is largely determined by the cell's energetic state and biosynthetic demands, and is primarily governed by two key mitochondrial enzymes: the Pyruvate Dehydrogenase Complex (PDC) and Pyruvate Carboxylase (PC).[3][4]

-

Pyruvate Dehydrogenase Complex (PDC): This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of pyruvate to form acetyl-CoA, linking glycolysis to the TCA cycle.[5][6][7] This is a crucial step for complete glucose oxidation and energy production.[6][8]

-

Pyruvate Carboxylase (PC): This anaplerotic enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate (OAA), a key intermediate of the TCA cycle.[9][10][11][12] This reaction is vital for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes, such as the synthesis of amino acids and nucleotides.[9][11]

The relative activities of PDC and PC dictate the primary routes of pyruvate utilization and can be effectively dissected using Sodium pyruvate-2,3-¹³C₂.

Tracing the Path of ¹³C from Sodium Pyruvate-2,3-¹³C₂

Sodium pyruvate-2,3-¹³C₂ contains two labeled carbon atoms at the second (C2) and third (C3) positions. Understanding the fate of these two labeled carbons is the key to interpreting the resulting labeling patterns in downstream metabolites.

Entry into the TCA Cycle: Two Distinct Routes

The initial metabolic fate of Sodium pyruvate-2,3-¹³C₂ is determined by its entry into the TCA cycle via PDC or PC, leading to distinct labeling patterns in the first turn of the cycle.

-

Via Pyruvate Dehydrogenase (PDC): The PDC complex removes the C1 carboxyl group of pyruvate as unlabeled CO₂ and converts the remaining two-carbon acetyl unit into acetyl-CoA.[5][6] In the case of Sodium pyruvate-2,3-¹³C₂, this results in the formation of [1,2-¹³C₂]acetyl-CoA. This doubly labeled acetyl-CoA then condenses with unlabeled oxaloacetate to form [4,5-¹³C₂]citrate.

-

Via Pyruvate Carboxylase (PC): Pyruvate carboxylase adds an unlabeled carboxyl group (from bicarbonate) to the C1 position of pyruvate to form oxaloacetate.[10][12][13] Therefore, Sodium pyruvate-2,3-¹³C₂ is converted into [2,3-¹³C₂]oxaloacetate.

The following diagram illustrates the initial entry of the ¹³C label from Sodium pyruvate-2,3-¹³C₂ into the TCA cycle.

Caption: Initial entry of ¹³C from Sodium pyruvate-2,3-¹³C₂ into the TCA cycle.

Labeling Patterns in TCA Cycle Intermediates (First Turn)

The distinct entry points of the ¹³C label lead to different mass isotopologues of TCA cycle intermediates in the first turn of the cycle. A mass isotopologue is a molecule that differs in the number of heavy isotopes it contains.[14] We denote a molecule with 'n' additional mass units due to ¹³C labeling as M+n.

| Metabolite | Labeling from PDC (M+n) | Labeling from PC (M+n) |

| Citrate | M+2 | M+2 |

| Isocitrate | M+2 | M+2 |

| α-Ketoglutarate | M+2 | M+2 |

| Succinyl-CoA | M+2 | M+2 |

| Succinate | M+2 | M+2 |

| Fumarate | M+2 | M+2 |

| Malate | M+2 | M+2 |

| Oxaloacetate | M+2 | M+2 |

Note: While both pathways initially lead to M+2 labeled intermediates in the first turn, the position of the labels within the molecules is different, which can be distinguished by techniques like NMR or tandem mass spectrometry.[15]

The following diagram illustrates the propagation of the ¹³C label through the first turn of the TCA cycle from both PDC and PC entry.

Caption: ¹³C labeling propagation in the first turn of the TCA cycle.

Subsequent Turns of the TCA Cycle and Label Scrambling

As the labeled intermediates complete the first turn of the TCA cycle, the M+2 oxaloacetate generated from the PDC pathway will condense with another molecule of [1,2-¹³C₂]acetyl-CoA, leading to the formation of M+4 citrate. Similarly, the M+2 oxaloacetate from the PC pathway will also lead to M+4 citrate upon condensation with labeled acetyl-CoA. This progressive increase in the mass of TCA cycle intermediates over time is a key indicator of continued cycle activity.

Furthermore, the symmetrical nature of succinate and fumarate leads to "scrambling" of the ¹³C labels. This means that in subsequent turns, the labeled carbons can be found in different positions within the C4 dicarboxylic acids, further complicating the labeling patterns but also providing deeper insights into cycle dynamics.

Experimental Design: A Practical Guide

A well-designed ¹³C labeling experiment is crucial for obtaining meaningful and interpretable data. Here is a step-by-step protocol for a typical experiment using Sodium pyruvate-2,3-¹³C₂ in cell culture.

Protocol: ¹³C Labeling of Adherent Cells with Sodium Pyruvate-2,3-¹³C₂

1. Cell Culture and Media Preparation:

-

Culture cells of interest to the desired confluency (typically 70-80%) in standard growth medium.

-

Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose and pyruvate) with dialyzed fetal bovine serum (to minimize interference from unlabeled pyruvate and other metabolites), physiological concentrations of glucose, and Sodium pyruvate-2,3-¹³C₂. The final concentration of the labeled pyruvate should be carefully considered and optimized for the specific cell type and experimental goals.

2. Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a specific duration. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is highly recommended to capture the dynamics of label incorporation and approach to isotopic steady state.[16]

3. Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench all enzymatic activity.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation.

-

Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

4. Sample Analysis by Mass Spectrometry:

-

Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and an organic solvent).

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography (LC) or gas chromatography (GC) system.[1]

Data Analysis and Interpretation

The raw data from the mass spectrometer will consist of mass spectra for each metabolite of interest. The key to interpreting this data is to determine the mass isotopologue distribution (MID) for each metabolite.[14] The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Expected Mass Isotopologue Distributions for Key Metabolites:

| Metabolite | Expected Major Isotopologues (and their origin) |

| Pyruvate | M+2 (from the labeled tracer) |

| Lactate | M+2 (direct reduction of labeled pyruvate) |

| Alanine | M+2 (transamination of labeled pyruvate) |

| Citrate | M+2 (first turn from both PDC and PC), M+4 (second turn from PDC) |

| Malate | M+2 (first turn from both PDC and PC), M+3 (from PC-derived OAA + PDC-derived acetyl-CoA in second turn), M+4 (second turn from PDC) |

| Aspartate | M+2 (transamination of M+2 oxaloacetate), M+3, M+4 (reflecting the labeling of the oxaloacetate pool) |

| Glutamate | M+2 (from M+2 α-ketoglutarate) |

By analyzing the fractional enrichment of these isotopologues over time, researchers can infer the relative fluxes through PDC and PC. For instance, a rapid and high enrichment in M+2 citrate suggests significant pyruvate entry into the TCA cycle. The appearance of M+3 isotopologues of C4 dicarboxylic acids (like malate) is a strong indicator of pyruvate carboxylase activity, as it requires the combination of a three-carbon labeled unit from pyruvate with an unlabeled molecule.[16]

Conclusion: Gaining Deeper Insights into Cellular Function

Sodium pyruvate-2,3-¹³C₂ is a powerful tool for dissecting the complexities of central carbon metabolism. By carefully designing and executing labeling experiments and meticulously analyzing the resulting mass isotopologue distributions, researchers can gain unprecedented insights into the metabolic adaptations of cells in various physiological and pathological states. This knowledge is invaluable for identifying novel drug targets and developing innovative therapeutic strategies for a wide range of diseases, from cancer to metabolic disorders.

References

-

Jitrapakdee, S., St. Maurice, M., Ray, M., Surin, B., Wallace, J. C., & Attwood, P. V. (2008). Structure, mechanism and regulation of pyruvate carboxylase. The Biochemical journal, 413(3), 369–387. [Link]

-

Adina-Zada, A., Zeczycki, T. N., & Attwood, P. V. (2012). Pyruvate carboxylase: a key enzyme in metabolism. Biochemistry and molecular biology education, 40(5), 313–318. [Link]

-

Patel, M. S., & Korotchkina, L. G. (2006). Regulation of the pyruvate dehydrogenase complex. The Biochemical journal, 393(Pt 3), 625–639. [Link]

-

Jitrapakdee, S., & Wallace, J. C. (1999). The biotin enzyme, pyruvate carboxylase. The international journal of biochemistry & cell biology, 31(10), 1069–1074. [Link]

-

Jitrapakdee, S. (2012). Structure, mechanism and regulation of pyruvate carboxylase. The Journal of Biochemistry, 152(3), 161-174. [Link]

-

DeBerardinis, R. J., & Chandel, N. S. (2016). Fundamentals of cancer metabolism. Science advances, 2(5), e1600200. [Link]

-

Begg, G. A., & Finlay, G. J. (2019). Pyruvate Dehydrogenase Kinases as Therapeutic Targets in Cancer. Cancers, 11(12), 1877. [Link]

-

Wikipedia. (2024). Pyruvate carboxylase. In Wikipedia. [Link]

-

Patel, M. S., Nemeria, N. S., Furey, W., & Jordan, F. (2014). The pyruvate dehydrogenase complexes: structure-based function and regulation. The Journal of biological chemistry, 289(24), 16615–16623. [Link]

-

Assay Genie. (2023). Pyruvate dehydrogenase (PDH). [Link]

-

Can, E., et al. (2022). [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. Communications Biology, 5(1), 1-10. [Link]

-

ResearchGate. (n.d.). [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. [Link]

-

Lee, T., et al. (2022). Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13C]pyruvate MRS. JCI insight, 7(15), e159952. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Targeted metabolomic methods for 13C stable isotope labeling with uniformly labeled glucose and glutamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metabolites, 3(3), 697–713. [Link]

-

Lee, T., et al. (2022). Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS. JCI Insight, 7(15). [Link]

-

Kwiecien, N. W., et al. (2015). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 5(3), 488–505. [Link]

-

von Morze, C., et al. (2021). Assessment of Aspartate and Bicarbonate Produced From Hyperpolarized [1-13C]Pyruvate as Markers of Renal Gluconeogenesis. Frontiers in Physiology, 12, 770933. [Link]

-

MacCoss, M. J., et al. (2005). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 77(23), 7606–7613. [Link]

-

Scilit. (n.d.). [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. [Link]

-

NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

-

Li, Y., et al. (2020). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. The Journal of biological chemistry, 295(42), 14277–14287. [Link]

-

V. V. College. (n.d.). Tricarboxylic acid cycle. [Link]

-

ResearchGate. (n.d.). Schematic demonstrating the 13 C-labeling of citrate and other CAC... [Link]

-

ResearchGate. (n.d.). Diagram representing the labeling pattern of glycolytic and... [Link]

-

Cruz, F., & Cerdan, S. (2002). Time-dependence of the Contribution of Pyruvate Carboxylase Versus Pyruvate Dehydrogenase to Rat Brain Glutamine Labelling From [1-(13) C]glucose Metabolism. Journal of neurochemistry, 82(1), 47–57. [Link]

-

Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 19(4), 365–371. [Link]

-

Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 19(4), 365–371. [Link]

-

Merritt, M. E., et al. (2011). Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance. Proceedings of the National Academy of Sciences of the United States of America, 108(47), 19049–19054. [Link]

-

Merritt, M. E., et al. (2011). Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance. Proceedings of the National Academy of Sciences, 108(47), 19049-19054. [Link]

-

Mishkovsky, M., et al. (2012). Hepatic Gluconeogenesis Influences 13C Enrichment in Lactate in Human Brain Tumors During Metabolism of [1,2-13C]acetate. Journal of neuroimaging : official journal of the American Society of Neuroimaging, 22(4), 371–376. [Link]

-

ResearchGate. (n.d.). Metabolism of pyruvate in the tricarboxylic acid cycle. [Link]

-

ResearchGate. (n.d.). Fig. 4. The introduction of [1-13 C]pyruvate leads to labeling at the... [Link]

-

Lee, S., et al. (2023). Comparative evaluation of hyperpolarized [13C]pyruvate and [13C]lactate for imaging neuronal and glioma metabolism. Communications Biology, 6(1), 1-12. [Link]

-

Ghashghaie, J., et al. (2016). Metabolic Fate of the Carboxyl Groups of Malate and Pyruvate and their Influence on δ13C of Leaf-Respired CO2 during Light Enhanced Dark Respiration. Frontiers in plant science, 7, 796. [Link]

-

Dam, G., et al. (2012). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in vitro studies of hepatocellular metabolism. ISMRM 20th Annual Meeting & Exhibition, 2154. [Link]

-

ResearchGate. (n.d.). 13C-Pyruvate labeling pattern from [2-13C]glucose by recycling PPP... [Link]

-

Wikipedia. (2024). Citric acid cycle. In Wikipedia. [Link]

-

Chen, H. Y., et al. (2013). Dynamic metabolic imaging of hyperpolarized [2-13C]pyruvate using spiral CSI with alternating spectral band excitation. NMR in biomedicine, 26(11), 1598–1605. [Link]

-

ResearchGate. (n.d.). A roadmap for interpreting 13C metabolite labeling pattern from cells. [Link]

-

ResearchGate. (n.d.). 13C labeling patterns in products of glycolysis, PPP and mitochondrial... [Link]

-

Niklas, J., et al. (2011). 13C metabolic flux analysis in cell line and bioprocess development. Current opinion in biotechnology, 22(1), 101–107. [Link]

-

Gray, L. R., Tompkins, S. C., & Taylor, E. B. (2014). The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells. The open biochemistry journal, 8, 1–9. [Link]

-

Sellers, K., et al. (2015). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 5(4), 577–598. [Link]

-

Dr. G Bhanu Prakash. (2019, April 10). Fate of Pyruvate - Quick review medical biochemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Chapter 27. Metabolic Fates of Pyruvate. [Link]

Sources

- 1. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. How Pyruvate-to-Acetyl-CoA Conversion Regulates TCA Cycle Flux - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 10. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, mechanism and regulation of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tracing Sodium Pyruvate-2,3-¹³C₂ Entry into the TCA Cycle

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing sodium pyruvate-2,3-¹³C₂ to probe the central metabolic hub of the cell: the Tricarboxylic Acid (TCA) cycle. We will move beyond simple protocols to explore the causal biochemistry, self-validating experimental design, and robust data interpretation required for authoritative metabolic flux analysis.

Introduction: Why Pyruvate? Why ¹³C?

Pyruvate stands at a critical metabolic crossroads, linking glycolysis to the TCA cycle. Its fate—oxidation to acetyl-CoA or carboxylation to oxaloacetate—dictates the cell's balance between energy production (catabolism) and the synthesis of essential precursors for growth (anabolism). Stable isotope tracers, particularly those enriched with Carbon-13 (¹³C), are powerful tools for dissecting these metabolic pathways without the safety and disposal concerns of radioactive isotopes.[1][2] By supplying cells with a ¹³C-labeled nutrient, we can track the journey of these heavy carbon atoms through interconnected reaction networks, providing a dynamic snapshot of metabolic activity.

The choice of sodium pyruvate-2,3-¹³C₂ as a tracer is highly strategic. Unlike [1-¹³C]pyruvate, where the label is immediately lost as ¹³CO₂ during the pyruvate dehydrogenase reaction, the labels on carbons 2 and 3 are retained upon entry into the TCA cycle.[2][3][4] This specific labeling pattern allows for the precise differentiation between the two primary entry points into the cycle, offering a higher resolution view of mitochondrial function.

The Two Gates to the TCA Cycle: PDH and PC

Pyruvate enters the mitochondrial matrix and is directed into the TCA cycle through two principal enzymatic gateways: the Pyruvate Dehydrogenase Complex (PDC) and Pyruvate Carboxylase (PC).

-

Pyruvate Dehydrogenase (PDH): This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of pyruvate.[5] It removes the carboxyl group (C1) as CO₂, and transfers the remaining two-carbon acetyl group to Coenzyme A, forming acetyl-CoA. This is the primary oxidative, energy-generating pathway.

-

Pyruvate Carboxylase (PC): This enzyme catalyzes the addition of a carboxyl group (from bicarbonate) to the three-carbon pyruvate, forming the four-carbon TCA cycle intermediate, oxaloacetate.[6] This is a key anaplerotic reaction, meaning it replenishes cycle intermediates that may have been withdrawn for biosynthetic processes like amino acid or lipid synthesis.[7][8][9]

The relative flux through PDH versus PC is a critical indicator of the cell's metabolic state, reflecting the balance between energy demand and biosynthetic needs.

The Isotopic Journey: Tracing Sodium Pyruvate-2,3-¹³C₂

The unique labeling pattern of [2,3-¹³C₂]pyruvate creates distinct isotopic signatures in downstream metabolites depending on the entry path. This is the core principle that allows for quantitative flux analysis.

Entry via Pyruvate Dehydrogenase (PDH)

-

Reaction: The PDH complex acts on [2,3-¹³C₂]pyruvate. The unlabeled C1 is cleaved off as CO₂.

-

Product: The resulting acetyl-CoA is double-labeled at both of its carbons: [1,2-¹³C₂]acetyl-CoA.

-

First Turn of TCA Cycle: This [1,2-¹³C₂]acetyl-CoA condenses with unlabeled oxaloacetate to form [4,5-¹³C₂]citrate. As the cycle proceeds, this labeling pattern is conserved, producing [4,5-¹³C₂]α-ketoglutarate.

-

Glutamate Labeling: α-ketoglutarate is in rapid exchange with the glutamate pool. Therefore, high PDH activity results in the characteristic isotopologue [4,5-¹³C₂]glutamate.[10]

Entry via Pyruvate Carboxylase (PC)

-

Reaction: Pyruvate carboxylase acts on [2,3-¹³C₂]pyruvate.

-

Product: It incorporates an unlabeled CO₂ (as bicarbonate) to form [2,3-¹³C₂]oxaloacetate.

-

First Turn of TCA Cycle: This [2,3-¹³C₂]oxaloacetate condenses with unlabeled acetyl-CoA to form [2,3-¹³C₂]citrate. Subsequent reactions yield [2,3-¹³C₂]α-ketoglutarate.

-

Glutamate Labeling: Consequently, high PC activity is uniquely identified by the presence of [2,3-¹³C₂]glutamate.[10]

This clear distinction in the resulting glutamate isotopologues is the foundation of a robust, self-validating analytical system. The presence and relative abundance of [4,5-¹³C₂]glutamate versus [2,3-¹³C₂]glutamate directly reflect the flux ratio of PDH to PC.

Diagram: Metabolic Fate of Sodium Pyruvate-2,3-¹³C₂

Caption: Fate of ¹³C labels from pyruvate-2,3-¹³C₂ via PDH and PC pathways.

Experimental Design and Protocols

A successful tracer experiment requires meticulous attention to detail from cell culture to data acquisition. The goal is to achieve an isotopic steady state, where the enrichment of intracellular metabolites remains constant over time.

Step-by-Step Protocol: ¹³C Labeling in Adherent Cell Culture

This protocol outlines a general workflow. Optimization is essential for each specific cell line and experimental condition.

-

Cell Seeding: Seed cells at a density that will achieve 70-80% confluency at the time of harvest. This ensures active metabolism without artifacts from overgrowth.[11]

-

Media Formulation: Prepare culture medium (e.g., DMEM) containing the ¹³C tracer. A typical formulation replaces unlabeled sodium pyruvate with sodium pyruvate-2,3-¹³C₂ at a physiological concentration (e.g., 1 mM). It is critical to use dialyzed fetal bovine serum (FBS) to remove endogenous, unlabeled small molecules like pyruvate and glucose that would dilute the tracer.[11]

-

Pre-incubation/Wash: One hour before introducing the tracer, wash the cells once with serum-free, pyruvate-free medium to remove residual unlabeled metabolites.[12]

-

Labeling Incubation: Aspirate the wash medium and add the pre-warmed ¹³C-containing tracer medium. Return plates to the incubator. The incubation time should be sufficient to approach isotopic steady state, often equivalent to at least one cell population doubling time.[11] For many cancer cell lines, 6 to 24 hours is a common range.

-

Metabolic Quenching (Critical Step): To halt all enzymatic activity instantly and preserve the in vivo metabolic state, rapid quenching is paramount.

-

Place the culture dish on dry ice.

-

Quickly aspirate the medium.

-

Immediately add a pre-chilled (-80°C) extraction solvent, typically an 80:20 mixture of methanol:water.[13] This combination of rapid cooling and solvent action effectively stops metabolism.

-

-

Metabolite Extraction:

-

Keep the plates on dry ice for 10-15 minutes to ensure complete cell lysis.[13]

-

Use a cell scraper to collect the frozen cell lysate into a pre-chilled tube.

-

Vortex the tube thoroughly and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

-

-

Sample Preparation: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C or reconstituted in an appropriate solvent for NMR or MS analysis.

Diagram: Experimental Workflow

Caption: A typical workflow for ¹³C stable isotope tracing experiments.

Analytical Methodologies and Data Interpretation

The choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) depends on the specific requirements of the study, such as sensitivity needs and the level of isotopic detail required.

¹³C NMR Spectroscopy

-

Principle: NMR can distinguish the exact position of ¹³C atoms within a molecule. Crucially, adjacent ¹³C nuclei (like in [4,5-¹³C₂]glutamate) engage in spin-spin coupling (J-coupling), which splits the NMR signal into a characteristic multiplet pattern (e.g., a doublet).[14][15] A singlet peak, by contrast, would indicate a single ¹³C label without a ¹³C neighbor.

-

Expertise: This technique provides unparalleled detail on positional isotopomers. By analyzing the complex multiplet patterns of the different glutamate carbons (C2, C3, C4), one can directly calculate the relative abundance of [4,5-¹³C₂]glutamate (from PDH) and [2,3-¹³C₂]glutamate (from PC).[10] This makes NMR the gold standard for resolving these two pathways.

-

Trustworthiness: The self-validating nature of detecting distinct J-coupled patterns for each pathway provides high confidence in the results. However, NMR has lower sensitivity than MS, typically requiring millions of cells per sample.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS separates metabolites chromatographically and then measures their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms increases the mass of a metabolite. For example, unlabeled glutamate has a specific mass (M+0), while glutamate incorporating two ¹³C atoms will have a mass of M+2.

-

Expertise: Standard LC-MS can quantify the total M+2 glutamate pool but cannot distinguish between the [4,5-¹³C₂] and [2,3-¹³C₂] positional isomers. However, advanced tandem MS (MS/MS) techniques can provide this information. By fragmenting the M+2 glutamate parent ion, specific daughter ions are produced whose masses reveal the original positions of the ¹³C labels.[16] This provides positional information with much higher sensitivity than NMR.

-

Trustworthiness: LC-MS/MS is ideal for studies with limited sample material. The method's validity rests on well-characterized fragmentation patterns and chromatographic separation of isomers where possible.[17][18][19]

Data Analysis and Flux Calculation

Raw data from NMR or MS must be converted into meaningful metabolic fluxes. This involves:

-

Correction for Natural Abundance: The natural 1.1% abundance of ¹³C must be mathematically corrected to isolate the signal from the administered tracer.

-

Isotopologue Distribution Analysis (IDA): This process determines the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2... M+n) for a given metabolite.

-

Metabolic Flux Modeling: The IDA data, along with measured nutrient uptake/secretion rates, are fed into computational models. Software tools like tcaSIM or tcaCALC use iterative algorithms to simulate the labeling patterns that would result from different flux values, finding the best fit between the simulated and experimental data to estimate the relative rates of reactions like PDH and PC.[20][21][22][23][24]

Quantitative Insights: A Comparative Table

The relative flux through PDH and PC is highly dependent on cellular context. The following table summarizes hypothetical but realistic data that could be obtained from a tracer experiment comparing two cell states.

| Parameter | Condition A: Proliferating Cancer Cell | Condition B: Differentiated Myotube | Rationale for Interpretation |

| Tracer | Sodium Pyruvate-2,3-¹³C₂ | Sodium Pyruvate-2,3-¹³C₂ | Consistent tracer allows direct comparison. |

| [4,5-¹³C₂]Glutamate Abundance | 25% | 75% | Reflects the contribution of PDH to the glutamate pool. |

| [2,3-¹³C₂]Glutamate Abundance | 75% | 25% | Reflects the contribution of PC to the glutamate pool. |

| Calculated Flux Ratio (PC/PDH) | 3.0 | 0.33 | The ratio quantifies the metabolic shift. |

| Metabolic Phenotype | Anaplerotic/Biosynthetic | Oxidative/Catabolic | High PC flux in Condition A indicates replenishment of TCA intermediates to support rapid cell growth. High PDH flux in Condition B indicates a focus on oxidizing fuel for energy. |

Conclusion: A Powerful Tool for Metabolic Discovery

The use of sodium pyruvate-2,3-¹³C₂ is a sophisticated and powerful strategy for interrogating the core of cellular metabolism. By understanding the distinct biochemical fates of the ¹³C labels and employing rigorous experimental and analytical techniques, researchers can obtain high-confidence, quantitative data on the critical balance between oxidative and anaplerotic pathways. This knowledge is fundamental to understanding disease states, from cancer to metabolic disorders, and is an invaluable tool in the development of novel therapeutics that target cellular metabolism.

References

-

Alger, J. R., Sherry, A. D., & Malloy, C. R. (2018). tcaSIM: A Simulation Program for Optimal Design of 13 C Tracer Experiments for Analysis of Metabolic Flux by NMR and Mass Spectroscopy. Current Metabolomics, 6(3), 176-187. Available at: [Link]

-

Alger, J. R., Sherry, A. D., & Malloy, C. R. (2019). tcaSIM: A Simulation Program for Optimal Design of 13C Tracer Experiments for Analysis of Metabolic Flux by NMR and Mass Spectroscopy. Current metabolomics, 6(3), 176-187. Available at: [Link]

-

Alger, J. R., Sherry, A. D., & Malloy, C. R. (2018). tcaSIM: A Simulation Program for Optimal Design of 13C Tracer Experiments for Analysis of Metabolic Flux by NMR and Mass Spectroscopy. Current metabolomics, 6(3), 176–187. Available at: [Link]

-

Mehrotra, P., et al. (2015). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 5(12). Available at: [Link]

-

Center for In Vivo Metabolism. tcaCALC & SIM. UT Southwestern Medical Center. Available at: [Link]

-

Malloy, C. R., et al. (2019). tcaCALC: MATLAB Software for Quantitative Analysis of 13 C Metabolic Isotopic Tracer Experiments. Proceedings of the International Society for Magnetic Resonance in Medicine. Available at: [Link]

-

Chen, Y., et al. (2023). Stable 13 C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 13(16). Available at: [Link]

-

Burgess, S. C., et al. (2007). 13C NMR isotopomer analysis reveals a connection between pyruvate cycling and glucose-stimulated insulin secretion (GSIS). Proceedings of the National Academy of Sciences, 104(12), 4884-4889. Available at: [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. Available at: [Link]

-

Cai, L., et al. (2023). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. Cell metabolism, 35(10), 1830–1843.e5. Available at: [Link]

-

Jeffrey, F. M., et al. (2001). 13C isotopomer analysis of glutamate by tandem mass spectrometry. Analytical biochemistry, 296(1), 121-129. Available at: [Link]

-

Cai, L., et al. (2023). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. Cell Metabolism, 35(10), 1830-1843.e5. Available at: [Link]

-

Cai, L., et al. (2022). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. bioRxiv. Available at: [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13. Available at: [Link]

-

Kunjapur, A. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]

-

Adhish, W., et al. (2021). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16. Available at: [Link]

-

Jung, S. M., et al. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in molecular biology (Clifton, N.J.), 2448, 261–276. Available at: [Link]

-

Smith, K. M., Plumb, R. S. (2019). Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC-MS/MS. Waters Corporation. Available at: [Link]

-

Wiebelhaus, J. M., et al. (2014). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1198, 33–46. Available at: [Link]

-

de Graaf, R. A., et al. (2006). Towards in vivo 13C isotopomer analysis in the rat brain. Proceedings of the International Society for Magnetic Resonance in Medicine, 14, 148. Available at: [Link]

-

Dam, G., et al. (2007). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. Proceedings of the International Society for Magnetic Resonance in Medicine, 15, 3717. Available at: [Link]

-

You, L., et al. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Available at: [Link]

-

Merritt, M. E., et al. (2016). Metabolism of hyperpolarized [1-13C]pyruvate through alternate pathways in rat liver. NMR in biomedicine, 29(4), 374–383. Available at: [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 23. Available at: [Link]

-

Rathod, R., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 10(3), 103. Available at: [Link]

-

Patel, M. S., & Korotchkina, L. G. (2006). The pyruvate dehydrogenase complex. The Journal of biological chemistry, 281(33), 23415–23419. Available at: [Link]

-

Rathod, R., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue. Metabolites, 10(3), 103. Available at: [Link]

-

Schroeder, M. A., et al. (2011). Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo. NMR in biomedicine, 24(9), 1073–1080. Available at: [Link]

-

Alhammadi, L., et al. (2020). Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra- performance liquid chromatography-tandem mass. Journal of Biochemical and Clinical Genetics, 3(1), 1-6. Available at: [Link]

-

Waters Corporation. (2019). Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC MS/MS. Waters Corporation. Available at: [Link]

-

Schroeder, M. A., et al. (2011). Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH, using hyperpolarized [1,2-(13)C2]pyruvate in vivo. NMR in biomedicine, 24(9), 1073–1080. Available at: [Link]

-

Sonveaux, P., et al. (2012). Label distribution arising from [1,2- 13 C]glucose via pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC), respectively. ResearchGate. Available at: [Link]

-

de Jong, F. A., & Beecher, C. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 5, 547. Available at: [Link]

-

He, P., et al. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 84(14), 6064–6071. Available at: [Link]

-

Merritt, M. E., et al. (2011). Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance. Proceedings of the National Academy of Sciences of the United States of America, 108(47), 19087–19092. Available at: [Link]

-

Satapati, S., et al. (2015). Disrupted metabolic flux balance between pyruvate dehydrogenase and pyruvate carboxylase in human fatty liver. JCI insight, 1(1), e85173. Available at: [Link]

-

Cha, J., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(2), 75. Available at: [Link]

-

Schroeder, M. A., et al. (2011). Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH, using hyperpolarized [1,2-13C2]pyruvate in vivo. NMR in Biomedicine, 24(9), 1073-80. Available at: [Link]

-

Chen, W., et al. (2017). Co-polarized [1-13C]pyruvate and [1,3-13C2]acetoacetate Provide a Simultaneous View of Cytosolic and Mitochondrial Redox in a Single Experiment. Scientific reports, 7(1), 12563. Available at: [Link]

-

Gray, L. R., et al. (2014). The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells. The open biochemistry journal, 8, 8–19. Available at: [Link]

Sources

- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH, using hyperpolarized [1,2-(13)C2]pyruvate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pnas.org [pnas.org]

- 15. cds.ismrm.org [cds.ismrm.org]

- 16. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. tcaSIM: A Simulation Program for Optimal Design of 13C Tracer Experiments for Analysis of Metabolic Flux by NMR and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tcaSIM: A Simulation Program for Optimal Design of 13C Tracer Experiments for Analysis of Metabolic Flux by NMR and Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. National Center for In Vivo Metabolism [invivometabolism.org]

- 24. cds.ismrm.org [cds.ismrm.org]

Sodium Pyruvate-2,3-13C2 as a Precursor for Amino Acid Synthesis: A Guide to Metabolic Flux Analysis

An In-Depth Technical Guide:

Abstract

Stable isotope tracing has become an indispensable tool for elucidating complex metabolic networks in both healthy and diseased states. Among the various tracers available, Sodium Pyruvate labeled with Carbon-13 (¹³C) at the second and third positions (Sodium pyruvate-2,3-¹³C₂) offers a unique and powerful means to investigate central carbon metabolism. Pyruvate's position as the terminus of glycolysis and a primary substrate for mitochondrial metabolism places it at a critical nexus, governing the flow of carbons into the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and the biosynthesis of numerous amino acids. This guide provides an in-depth exploration of the metabolic fates of 2,3-¹³C₂-pyruvate, focusing on its role as a precursor for amino acid synthesis. We will detail the underlying biochemical pathways, provide field-proven experimental protocols, and discuss data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction: The Centrality of Pyruvate in Cellular Metabolism

Pyruvate is a key intermediate in cellular metabolism, linking the cytosolic process of glycolysis with the mitochondrial TCA cycle.[1] Its fate is determined by the cell's energetic and biosynthetic demands, redox state, and nutrient availability.[2] Exogenous sodium pyruvate is often added to cell culture media as an additional energy source, contributing to cell viability and optimal growth.[3]

Stable isotope tracing, using molecules enriched with heavy isotopes like ¹³C, allows researchers to follow the journey of carbon atoms through metabolic pathways.[4][5] When cells are cultured with a ¹³C-labeled substrate, the label is incorporated into downstream metabolites.[5] Analyzing the specific patterns of ¹³C enrichment in these products provides a quantitative snapshot of metabolic fluxes—the rates of intracellular reactions.

The choice of tracer is critical. Sodium pyruvate-2,3-¹³C₂ is particularly informative because its labeling pattern allows for the differentiation of key metabolic routes originating from pyruvate. This guide will focus on how this specific tracer illuminates the synthesis of several key amino acid families.

Core Metabolic Fates of Sodium Pyruvate-2,3-¹³C₂

Upon entering the cell, 2,3-¹³C₂-pyruvate is directed into several key pathways, each resulting in distinct labeling patterns in the amino acid pool.

Direct Transamination to Alanine

The most direct fate of pyruvate in amino acid synthesis is its conversion to Alanine. This reversible reaction is catalyzed by Alanine Transaminase (ALT), which transfers an amino group from a donor (often glutamate) to pyruvate.[6][7][8][9]

-

Causality: This pathway directly reflects the intracellular pool of pyruvate. When 2,3-¹³C₂-pyruvate is used, it results in the formation of Alanine labeled on its second and third carbons, producing a mass shift of +2 (M+2). This provides a direct readout of pyruvate's contribution to the alanine pool.

Oxidative Decarboxylation to Acetyl-CoA: Fueling the TCA Cycle

In the mitochondrial matrix, the Pyruvate Dehydrogenase Complex (PDC) catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA.[10][11] This is a pivotal step, committing carbons to the TCA cycle for energy production or biosynthesis.[10][12]

-

Reaction: Pyruvate (CH₃COCOO⁻) → Acetyl-CoA (CH₃CO-SCoA) + CO₂

-

Labeling Fate: The C1 carboxyl group of pyruvate is lost as CO₂. The ¹³C labels at the C2 and C3 positions are retained, forming [1,2-¹³C₂]-acetyl-CoA.

-

Amino Acid Synthesis: This ¹³C₂-labeled acetyl-CoA condenses with oxaloacetate to form citrate. As these labeled carbons cycle through the TCA cycle, they are incorporated into intermediates that serve as backbones for amino acids.

-

Glutamate Family: α-ketoglutarate, a five-carbon intermediate of the TCA cycle, is the direct precursor to Glutamate via transamination.[7] This M+2 labeled α-ketoglutarate will produce M+2 Glutamate. Glutamate, in turn, is a precursor for Glutamine, Proline, and Arginine.[7][13]

-

Aspartate Family: After a full turn of the TCA cycle, the labeled carbons from acetyl-CoA can be found in oxaloacetate, which can be transaminated to form Aspartate.[7]

-

Anaplerotic Carboxylation to Oxaloacetate

Anaplerosis refers to reactions that replenish TCA cycle intermediates that have been extracted for biosynthesis.[14] The enzyme Pyruvate Carboxylase (PC) provides a major anaplerotic route by converting pyruvate directly to oxaloacetate.[2][15]

-

Reaction: Pyruvate (CH₃COCOO⁻) + CO₂ → Oxaloacetate (⁻OOC-CH₂COCOO⁻)

-

Labeling Fate: This reaction directly incorporates the three-carbon backbone of pyruvate into the four-carbon structure of oxaloacetate. With 2,3-¹³C₂-pyruvate as the substrate, this produces [2,3-¹³C₂]-oxaloacetate (M+2).

-

Amino Acid Synthesis: This newly synthesized, labeled oxaloacetate is the direct precursor for the Aspartate family of amino acids.

-

Aspartate Family: Transamination of M+2 oxaloacetate directly yields M+2 Aspartate. Aspartate is the precursor for Asparagine, Methionine, and Threonine.[7]

-

The ability to distinguish between the PDH and PC pathways is a key strength of using pyruvate tracers.[16] By comparing the labeling in Glutamate (primarily from the PDH route) and Aspartate (from both PDH and PC routes), one can infer the relative activity of these two critical pathways.[17]

Experimental Protocol: A Self-Validating System for Isotope Tracing

This protocol outlines a robust workflow for conducting a stable isotope tracing experiment in adherent mammalian cell culture. The trustworthiness of the protocol stems from its inclusion of critical controls and time-points to ensure data reflects a metabolic pseudo-steady state.

Step-by-Step Methodology

-

Cell Seeding & Acclimation:

-

Seed cells at a density that ensures they are in the exponential growth phase during the experiment (e.g., 30-40% confluency).

-

Culture cells in their standard growth medium for 24 hours to allow for adherence and recovery. Causality: This ensures a homogenous and actively proliferating cell population, minimizing variability from plating effects.

-

-

Preparation of Labeling Medium:

-

Prepare a custom base medium that lacks unlabeled pyruvate. A common choice is glucose- and pyruvate-free DMEM.

-

Re-supplement this base medium with glucose at the desired concentration (e.g., 10 mM) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids and metabolites in standard serum.

-

Dissolve Sodium pyruvate-2,3-¹³C₂ in the prepared base medium to the final desired physiological concentration (e.g., 1 mM). Causality: Removing the unlabeled counterpart of the tracer is essential for maximizing label incorporation and simplifying data interpretation.

-

-

Isotope Labeling:

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual standard medium.

-

Aspirate PBS and add the pre-warmed ¹³C-labeling medium.

-

Place cells back into the incubator. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours). Causality: A time-course experiment is crucial to determine when isotopic steady-state is reached, where the labeling enrichment of key metabolites no longer changes over time. The T=0 time point serves as a vital negative control.

-

-

Metabolite Extraction:

-

To harvest, rapidly aspirate the labeling medium.

-

Immediately wash the cell monolayer with ice-cold normal saline (0.9% NaCl) to remove extracellular metabolites.

-

Instantly quench metabolism by adding a liquid nitrogen-chilled extraction solvent, typically 80% methanol/20% water (-80°C). Causality: Rapid quenching is the most critical step to prevent enzymatic activity and preserve the in-vivo metabolic state of the cell.

-

Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant, which contains the polar metabolites (including amino acids).

-

-